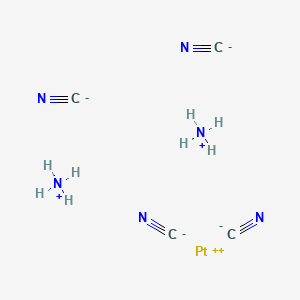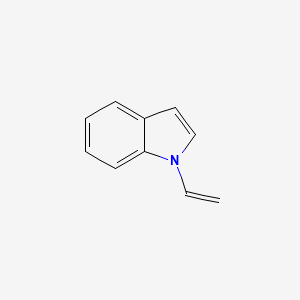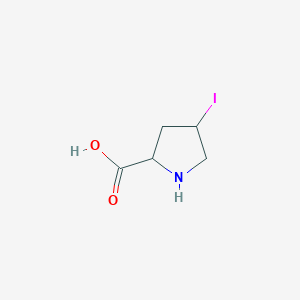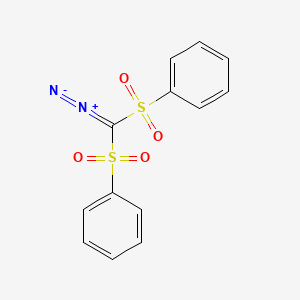
Bis(phenylsulfonyl) diazomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(phenylsulfonyl) diazomethane is a diazo compound characterized by the presence of two phenylsulfonyl groups attached to a diazomethane moiety. This compound is known for its stability compared to other diazo compounds and has found applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl) diazomethane can be synthesized through the reaction of carbonyl bromide azine with a sulfinic acid salt under anhydrous conditions. The reaction typically involves mixing the reactants at low temperatures (around -15°C) to room temperature (20-30°C) in the presence of a polar solvent such as acetonitrile or dimethylformamide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures the maintenance of anhydrous conditions to prevent unwanted side reactions and optimize yield .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(phenylsulfonyl) diazomethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonylsulfenes.
Reduction: Reduction reactions can lead to the formation of sulfonium ylides.
Substitution: It participates in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfonylsulfenes.
Reduction: Sulfonium ylides.
Substitution: Various substituted sulfonyl derivatives.
Applications De Recherche Scientifique
Bis(phenylsulfonyl) diazomethane has diverse applications in scientific research:
Chemistry: It is used in the synthesis of small ring systems and rearrangement reactions.
Biology: It serves as a reagent in the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of bis(phenylsulfonyl) diazomethane involves the generation of reactive carbenes. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets include electron-rich π-systems and nucleophilic centers .
Comparaison Avec Des Composés Similaires
Ditosyldiazomethane: Similar in structure but with tosyl groups instead of phenylsulfonyl groups.
Sulfonium ylides: Compounds that also contain sulfonyl groups but differ in their reactivity and stability.
Uniqueness: Bis(phenylsulfonyl) diazomethane is unique due to its stability and versatility in various chemical reactions. Its ability to form stable ylides and participate in diverse transformations makes it a valuable reagent in synthetic chemistry .
Propriétés
Numéro CAS |
1886-74-4 |
|---|---|
Formule moléculaire |
C13H10N2O4S2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
[benzenesulfonyl(diazo)methyl]sulfonylbenzene |
InChI |
InChI=1S/C13H10N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
QFKJMDYQKVPGNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



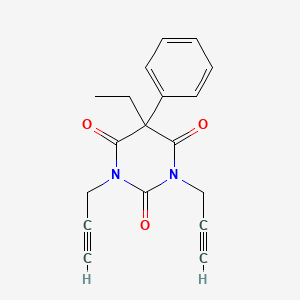
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
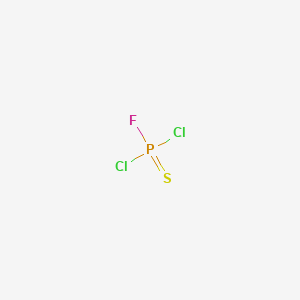
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
